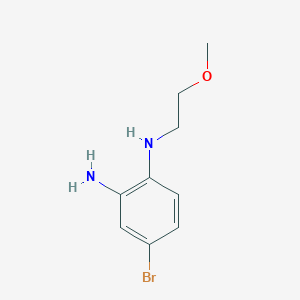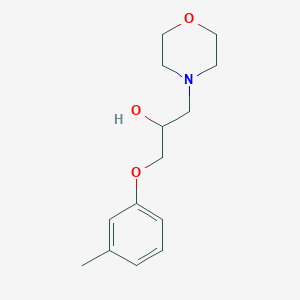
2-Naphthyl 3-(4-bromo-3,5-dimethylpyrazolyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-(4-bromo-3,5-dimetilpirazolil)propanoato de 2-naftilo es un compuesto orgánico que presenta un anillo de naftaleno, un anillo de pirazol y un grupo éster propanoato
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-(4-bromo-3,5-dimetilpirazolil)propanoato de 2-naftilo normalmente implica los siguientes pasos:
Formación de 3,5-dimetilpirazol: Esto se puede lograr mediante la condensación de acetilacetona con hidrazina.
Esterificación: El paso final implica la esterificación del 2-naftol con 4-bromo-3,5-dimetilpirazol en presencia de un agente esterificante adecuado para formar 3-(4-bromo-3,5-dimetilpirazolil)propanoato de 2-naftilo.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza mientras se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-(4-bromo-3,5-dimetilpirazolil)propanoato de 2-naftilo puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo en el anillo de pirazol puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, particularmente en los anillos de naftaleno y pirazol.
Hidrólisis del éster: El grupo éster se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.
Reactivos y condiciones comunes
Sustitución nucleofílica: Se pueden utilizar reactivos como metóxido de sodio o terc-butóxido de potasio para reacciones de sustitución.
Oxidación: Se pueden utilizar agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reducción: Se pueden emplear agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Hidrólisis: Se pueden utilizar condiciones ácidas (por ejemplo, ácido clorhídrico) o condiciones básicas (por ejemplo, hidróxido de sodio) para la hidrólisis del éster.
Principales productos
Productos de sustitución: Varios pirazoles sustituidos según el nucleófilo utilizado.
Productos de oxidación: Derivados oxidados de los anillos de naftaleno y pirazol.
Productos de hidrólisis: 2-naftol y ácido 4-bromo-3,5-dimetilpirazol-3-carboxílico.
Aplicaciones Científicas De Investigación
El 3-(4-bromo-3,5-dimetilpirazolil)propanoato de 2-naftilo tiene varias aplicaciones de investigación científica:
Química medicinal: Se puede utilizar como bloque de construcción para la síntesis de posibles agentes farmacéuticos.
Síntesis orgánica: El compuesto puede servir como intermedio en la síntesis de moléculas orgánicas más complejas.
Ciencia de materiales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad.
Mecanismo De Acción
El mecanismo de acción del 3-(4-bromo-3,5-dimetilpirazolil)propanoato de 2-naftilo depende de su aplicación específica. En química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. Los objetivos moleculares y las vías implicadas variarían en función del contexto biológico específico y las modificaciones realizadas al compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3,5-Dimetilpirazol: Un precursor en la síntesis del compuesto objetivo.
4-Bromo-3,5-dimetilpirazol: Un intermedio en la síntesis.
2-Naftol: Otro precursor utilizado en la síntesis.
Singularidad
El 3-(4-bromo-3,5-dimetilpirazolil)propanoato de 2-naftilo es único debido a la combinación de sus características estructurales, que confieren propiedades químicas y físicas específicas
Propiedades
Fórmula molecular |
C18H17BrN2O2 |
|---|---|
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
naphthalen-2-yl 3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C18H17BrN2O2/c1-12-18(19)13(2)21(20-12)10-9-17(22)23-16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11H,9-10H2,1-2H3 |
Clave InChI |
FXFCCRBGODZCNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CCC(=O)OC2=CC3=CC=CC=C3C=C2)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)


![4-[(Morpholin-4-yl)methyl]-6-phenylpyrimidin-5-ol](/img/structure/B12124604.png)
![2-methoxy-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12124605.png)

![3-[(Phenylsulfonyl)amino]-5-(4-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-on e](/img/structure/B12124621.png)
![2-{Phenyl[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B12124629.png)



![Diethyl {[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene}propanedioate](/img/structure/B12124679.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide](/img/structure/B12124686.png)
